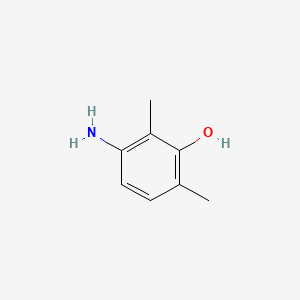

3-Amino-2,6-dimethylphenol

描述

Significance and Research Trajectory of 3-Amino-2,6-dimethylphenol

The significance of this compound in a research context stems from its bifunctional nature, possessing both an amino and a hydroxyl group, along with two methyl groups on the aromatic ring. This unique substitution pattern offers a versatile platform for a variety of chemical transformations, making it a valuable building block in organic synthesis.

The research trajectory of this compound has been closely tied to its practical applications. Its investigation as a hair dye component has led to detailed studies on its chemical properties and purity profiles, as evidenced by reports from regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS). europa.eueuropa.eu These assessments, while focused on safety, provide a wealth of analytical data that is valuable to the broader scientific community. europa.eu

Beyond its use in cosmetics, the trajectory is expanding into its potential as a precursor for more complex molecules. The presence of reactive sites allows for its incorporation into larger molecular frameworks, a characteristic that is of significant interest in medicinal chemistry and materials science. Research on related compounds, such as the synthesis of 2,6-dimethylaniline (B139824) from 2,6-dimethylphenol (B121312), suggests a potential pathway for the derivatization of the amino group in this compound for the creation of novel compounds. google.com

Overview of Primary Research Domains

The academic and industrial research concerning this compound can be broadly categorized into two main areas: its application as a dye component and its role as a synthetic intermediate.

Application in Hair Dyes and Colorant Chemistry:

A significant body of research on this compound has been driven by its use in oxidative hair dye formulations. In this context, it acts as a "coupler" molecule. When mixed with a "developer" (an oxidizing agent, typically hydrogen peroxide) and a "primary intermediate" (such as p-phenylenediamine (B122844) or p-aminophenol), it undergoes a chemical reaction to form larger dye molecules that impart color to the hair shaft. The SCCS has evaluated its use at on-head concentrations of up to 2.0%. europa.eueuropa.eu Research in this domain focuses on the coloristic properties, stability, and reaction mechanisms of the dyes formed from this compound.

Role as a Synthetic Intermediate:

The chemical reactivity of this compound makes it a useful intermediate in organic synthesis. The amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation. The hydroxyl group can be etherified or esterified. This versatility allows for the synthesis of a diverse range of derivatives. While specific academic studies detailing the synthesis of novel bioactive compounds directly from this compound are not extensively documented in publicly available literature, the potential for its use in creating new pharmaceutical or materials science molecules is an active area of interest. For instance, the oxidative polymerization of its precursor, 2,6-dimethylphenol, to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic, highlights the potential for the corresponding amino-substituted polymer to exhibit unique properties. vot.pl

Below are data tables summarizing the key properties and identification numbers for this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Solubility | - |

Compound Identification

| Identifier | Value |

| CAS Number | 6994-64-5 |

| PubChem CID | 81477 |

| InChI | InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 |

| InChIKey | XSBKXUJEVYHSNO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)N)C)O |

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

| [M-H]⁻ | 136.07678 |

| [M+NH₄]⁺ | 155.11788 |

| [M+K]⁺ | 176.04722 |

| [M+H-H₂O]⁺ | 120.08132 |

| [M+HCOO]⁻ | 182.08226 |

| [M+CH₃COO]⁻ | 196.09791 |

| Data sourced from PubChemLite. uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBKXUJEVYHSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220224 | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-64-5 | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2,6-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK52J0MQ7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 3 Amino 2,6 Dimethylphenol

Laboratory Synthesis Protocols

The laboratory-scale synthesis of 3-Amino-2,6-dimethylphenol typically relies on well-established, multi-step procedures that offer reliable access to the target molecule. These methods prioritize versatility and the ability to control reaction outcomes through careful manipulation of experimental conditions.

Nitration and Reduction Strategies

A classic and widely employed route for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. This strategy is applicable to the synthesis of this compound, starting from 2,6-dimethylphenol (B121312).

The process begins with the electrophilic aromatic substitution reaction of 2,6-dimethylphenol. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the two methyl (-CH3) groups are less strongly activating, ortho, para-directors. In this specific substitution pattern, the positions ortho to the powerful hydroxyl director are sterically blocked by the methyl groups, and the para position is also occupied. Consequently, nitration is directed to the position meta to the hydroxyl group, yielding 3-nitro-2,6-dimethylphenol. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

The second step is the reduction of the nitro group (-NO2) to a primary amine (-NH2). This transformation can be achieved using various reducing agents. Common laboratory methods include the use of metals in acidic media, such as tin or iron in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation offers a cleaner route, employing hydrogen gas (H2) with a metal catalyst like palladium on a carbon support (Pd/C). This method is often preferred as the byproducts are typically just water. Analogous reductions of other nitro compounds, such as 2-amino-3-nitropyridine, have been successfully performed using reagents like iron in acidified ethanol (B145695). orgsyn.org

Control of Reaction Parameters for Yield and Purity Optimization

Optimizing the yield and purity of this compound requires precise control over several reaction parameters in both the nitration and reduction steps.

For the initial nitration, temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired oxidized byproducts. The concentration and rate of addition of the nitrating agent must also be carefully managed to ensure selective mono-nitration at the desired position.

In the subsequent reduction step, the choice of method and conditions significantly impacts the final product.

Metal/Acid Reduction: When using systems like Fe/HCl, the reaction rate can be controlled by temperature and the gradual addition of acid. After the reaction, the pH must be adjusted to neutralize excess acid and precipitate the product, which can introduce impurities if not performed carefully.

Catalytic Hydrogenation: This method is often cleaner, but parameters such as hydrogen pressure, temperature, solvent, and catalyst loading must be optimized. The catalyst's activity and the reaction time are key variables to monitor to ensure complete conversion of the nitro group without causing other unwanted side reactions.

The table below summarizes key parameters for optimization in this synthetic pathway.

| Step | Parameter | Objective | Typical Conditions |

| Nitration | Temperature | Prevent side reactions and over-nitration | 0-10 °C |

| Nitrating Agent | Achieve selective mono-nitration | Controlled addition of HNO₃/H₂SO₄ | |

| Reduction | Hydrogen Pressure | Ensure efficient reaction rate | 1-5 atm (for catalytic hydrogenation) |

| Catalyst | Maximize conversion and selectivity | e.g., 5-10% Pd/C (for hydrogenation) | |

| pH (workup) | Isolate pure product | Neutralization post-acidic reduction |

Industrial-Scale Preparation Techniques

On an industrial scale, the economic and environmental viability of a synthetic process is as important as the chemical yield. While the nitration-reduction pathway is feasible, industrial processes often favor catalytic methods that minimize waste and allow for continuous operation. The preferred industrial route for this compound would likely be the catalytic hydrogenation of 3-nitro-2,6-dimethylphenol. This avoids the use of stoichiometric metal reductants (like iron or tin), which generate large quantities of metallic waste that require costly disposal.

Furthermore, processes involving the direct amination of phenol (B47542) precursors are common in industry for producing aromatic amines. google.com For instance, 2,6-dimethylaniline (B139824) is produced by the direct amination of 2,6-dimethylphenol, where the hydroxyl group is replaced by an amino group at high temperatures over a catalyst. google.com However, for the synthesis of this compound, the challenge lies in adding an amino group to the ring while preserving the hydroxyl group. This requires highly selective catalysts that are not prominently documented for this specific transformation in publicly available literature.

Another approach seen in industrial synthesis for related compounds is the dehydrogenation of substituted amino-cyclohexenone precursors. For example, 3-aminophenol (B1664112) can be manufactured by the dehydrogenation of 3-amino-2-cyclohexene-1-one using a supported palladium catalyst. google.com A similar pathway could theoretically be developed for its dimethylated analogue.

Advanced Synthetic Routes

Research into C-N bond formation continues to yield novel synthetic methods that offer alternative pathways to aminophenols, often with improved efficiency or selectivity under milder conditions.

Oxidative Coupling Approaches

Oxidative coupling represents a modern strategy for constructing C-N bonds. These reactions typically involve the use of a metal catalyst to couple an amine and a C-H bond, often with an oxidant to facilitate the reaction cycle. While this is an active area of research for the synthesis of complex amines, specific examples of the direct oxidative coupling to produce this compound are not widely reported. The development of a regioselective C-H amination at the 3-position of 2,6-dimethylphenol would represent a significant advancement, providing a more direct and atom-economical route.

Catalytic Amination of Precursors

Advanced catalytic amination methods provide sophisticated alternatives to traditional syntheses. One notable example is the copper-catalyzed synthesis of meta-aminophenol derivatives from N-alkoxy-2-methylanilines. nih.gov This reaction proceeds through an elegant cascade involving a nih.govresearchgate.net-rearrangement, where an alkoxy group migrates from the nitrogen atom to the ortho-position of the aniline (B41778) ring, forming an ortho-quinol imine intermediate. This intermediate then undergoes an oxa-Michael addition with an alcohol to yield the final meta-aminophenol product. nih.gov Applying such a strategy to a suitably substituted aniline precursor could provide a novel route to this compound.

This contrasts with the more established catalytic amination of phenols, which typically converts the phenol into an aniline by replacing the -OH group. researchgate.net For example, catalysts based on nickel-copper-chromium or palladium have been studied for the amination of 2,6-dimethylphenol to 2,6-dimethylaniline, demonstrating high conversion rates under specific temperature and pressure conditions. researchgate.net The key challenge for synthesizing this compound via catalytic amination is achieving regioselective addition to the aromatic ring rather than substitution of the existing hydroxyl group.

The table below outlines some catalysts used in advanced amination reactions relevant to the synthesis of aminophenol scaffolds.

| Reaction Type | Catalyst System | Precursor Type | Reference |

| meta-Aminophenol Synthesis | IPrCuBr / AgSbF₆ | N-alkoxy-2-methylanilines | nih.gov |

| Phenol to Aniline Amination | Ni–Cu–Cr/γ-Al₂O₃ | Phenols | researchgate.net |

| Phenol to Aniline Amination | Pd/Al₂O₃-BaO | Phenols | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,6 Dimethylphenol

Oxidation Reactions and Quinone Formation

The presence of both an amino and a hydroxyl group on the aromatic ring makes 3-Amino-2,6-dimethylphenol susceptible to oxidation, often leading to the formation of highly colored quinonoid structures. The methyl groups at positions 2 and 6 sterically hinder the approach of reactants and influence the regioselectivity of the reactions.

Role of Common Oxidizing Agents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

Common oxidizing agents are expected to transform this compound into quinone-imine or related polymeric structures.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide, particularly in the presence of a catalyst (like a metal ion or an enzyme), is a potent oxidizing agent for phenols and aminophenols. nih.gov For example, the oxidation of p-aminophenol catalyzed by horseradish peroxidase yields the p-aminophenoxy free radical. nih.gov In the case of this compound, catalyzed oxidation with H₂O₂ would be expected to initiate the formation of a phenoxyl radical. This radical can then undergo further reactions, including dimerization or polymerization, to form complex colored products. The reaction of aminophenols with chlorine, a strong oxidant, has been shown to be rapid, further suggesting the susceptibility of these compounds to oxidation. nih.gov

The expected primary oxidation product of this compound is a quinone-imine, a highly reactive species that can participate in subsequent reactions. The formation of such compounds is a key step in the development of color in applications like hair dyes. europa.euthegoodscentscompany.com

Table 1: Predicted Products of this compound Oxidation

| Oxidizing Agent | Predicted Primary Product | Potential Subsequent Products |

| Potassium Permanganate | 2,6-Dimethyl-1,4-benzoquinone-3-imine | Polymeric materials, ring-opened products |

| Hydrogen Peroxide (catalyzed) | 3-Amino-2,6-dimethylphenoxyl radical | Dimeric and polymeric colored compounds |

Electron Transfer Mechanisms

The oxidation of phenols and aminophenols proceeds through electron transfer mechanisms, often involving the formation of radical intermediates. The initial step is typically a one-electron transfer from the electron-rich aromatic ring to the oxidant, forming a radical cation.

For phenols, the oxidation can proceed via a concerted proton-electron transfer (CPET) mechanism, where the transfer of a proton and an electron occurs in a single kinetic step. nih.gov In the case of this compound, the presence of the amino group provides an additional site for protonation and influences the electronic properties of the ring.

The oxidation of p-aminophenol has been shown to involve the formation of a p-aminophenoxy free radical through a one-electron oxidation process. nih.gov It is highly probable that the oxidation of this compound follows a similar path. The initial electron transfer from the phenol (B47542) would generate a radical cation, which would then rapidly deprotonate to form a phenoxyl radical. The stability of this radical would be influenced by the electron-donating amino group and the methyl substituents.

The one-electron redox potentials of various substituted phenolate (B1203915) ions and anilines have been determined, highlighting the influence of substituents on the ease of electron transfer. osti.gov The amino and methyl groups in this compound would lower its oxidation potential compared to phenol, making it more susceptible to oxidation.

Reduction Pathways and Amine Derivative Synthesis

While oxidation is a primary reaction pathway for aminophenols, reduction of derivatives or related compounds can be a route to synthesize other useful molecules. A notable example is the synthesis of aminophenol derivatives through the reduction of nitrophenols. For instance, p-aminophenol can be prepared by the reduction of p-nitrophenol. sciencemadness.org

In a related context, a method for the manufacture of 3-aminophenol (B1664112) involves the dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a palladium catalyst. google.com This demonstrates a pathway to form an aminophenol from a partially reduced ring system.

The synthesis of specific amine derivatives from this compound itself is not extensively documented in publicly available literature. However, the amino group can be expected to undergo typical reactions of aromatic amines, such as acylation to form amides. For example, the reaction of p-aminophenol with acetic anhydride (B1165640) yields acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide). A similar reaction with this compound would be expected to produce N-(3-hydroxy-2,4-dimethylphenyl)acetamide.

Furthermore, the synthesis of enantiomerically enriched protected 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates has been achieved through methods involving the reduction of aziridine (B145994) rings. mdpi.com While not a direct reduction of this compound, this illustrates the types of complex amine derivatives that can be synthesized through reductive processes in related systems.

Electrophilic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic substitution by the powerful activating and ortho-, para-directing hydroxyl and amino groups. The methyl groups also contribute to the activation of the ring. The positions open for substitution are C4 and C5. The directing effects of the -OH and -NH₂ groups would favor substitution at the C4 position (para to the hydroxyl group and ortho to the amino group) and the C5 position (ortho to the hydroxyl group and meta to the amino group).

Halogenation Studies

The halogenation of phenols and anilines is a well-established reaction. Due to the high reactivity of the aromatic ring in this compound, halogenation is expected to proceed readily.

Studies on the chlorination of 3-aminophenol in aqueous solution have shown that the reaction is very rapid. nih.gov The reaction leads to the formation of chloroaminophenols. This suggests that this compound would also be readily halogenated. The regioselectivity would be influenced by the combined directing effects of the substituents. Given the steric hindrance from the two methyl groups at positions 2 and 6, electrophilic attack would be directed to the less hindered C4 and C5 positions.

A general and sustainable mechanochemical method for the halogenation of phenols and anilines using N-halosuccinimides has been developed, offering a controlled way to produce halogenated derivatives. beilstein-journals.org This method could potentially be applied to this compound to achieve mono- or di-halogenation.

Table 2: Predicted Regioselectivity of Halogenation of this compound

| Halogenating Agent | Expected Major Product(s) |

| Cl₂, Br₂, I₂ | 4-Halo-3-amino-2,6-dimethylphenol, 5-Halo-3-amino-2,6-dimethylphenol, and di-halogenated products |

| N-Halosuccinimide | Potentially more selective formation of mono-halogenated products |

Nitration Studies

The nitration of phenols and anilines requires careful control of reaction conditions to avoid oxidation and polysubstitution. The presence of the strongly activating amino group makes the nitration of this compound particularly challenging.

Direct nitration of aminophenols with a mixture of nitric and sulfuric acids often leads to oxidation and the formation of tarry by-products. To achieve successful nitration, it is common practice to first protect the amino group by acylation. For example, the nitration of p-aminophenol is typically carried out after converting the amino group to an acetamido group. wyzant.com The acetyl group moderates the activating effect of the amino group and protects it from oxidation. After nitration, the acetyl group can be removed by hydrolysis to yield the nitro-aminophenol. wyzant.com

A similar strategy would likely be necessary for the nitration of this compound. The procedure would involve:

Acetylation: Reaction with acetic anhydride to form N-(3-hydroxy-2,4-dimethylphenyl)acetamide.

Nitration: Treatment with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group onto the aromatic ring. The position of nitration would be directed by the hydroxyl and acetamido groups.

Hydrolysis: Removal of the acetyl protecting group to yield the corresponding nitro-3-amino-2,6-dimethylphenol.

The synthesis of 3-amino-2,4,6-trinitrophenol and 3,5-diamino-2,4,6-trinitrophenol (B8651304) has been achieved through vicarious nucleophilic substitution (VNS) of picric acid, demonstrating an alternative route to highly nitrated aminophenols. researchgate.net

Radical-Mediated Reaction Mechanisms

The amino group is a potent electron-donating group (EDG), which significantly influences the participation of this compound in radical-mediated reactions. pearson.com In the presence of an oxidizing agent or under electrochemical conditions, the electron-rich aromatic ring, activated by the amino group, can readily undergo a single-electron transfer (SET) to form a radical cation. researchgate.net The presence of electron-donating groups on an aniline (B41778) ring enhances the rate of such radical-forming reactions. researchgate.net The nitrogen atom's lone pair of electrons is delocalized into the π-system of the benzene (B151609) ring, increasing its electron density and lowering the molecule's oxidation potential. chemistrysteps.com This makes the molecule more susceptible to oxidation and the formation of radical intermediates. This behavior is central to many of its subsequent reactions, including oxidative polymerization and coupling. The formation of aminophenoxyl free radicals from related compounds has been demonstrated, highlighting the propensity of these structures to engage in radical pathways. nih.gov

Once formed, the radical cation of this compound is stabilized through several structural features. The primary mode of stabilization is resonance, where the unpaired electron and the positive charge are delocalized across the aromatic ring and the nitrogen and oxygen atoms. This delocalization distributes the charge and spin density over multiple atoms, which significantly lowers the energy of the intermediate. youtube.com

The stabilizing effect is further enhanced by the substituents on the ring:

Amino Group (-NH₂): The nitrogen lone pair can effectively delocalize the positive charge.

Hydroxyl Group (-OH): The oxygen lone pairs also participate in resonance stabilization.

Methyl Groups (-CH₃): These groups provide a moderate stabilizing effect through hyperconjugation and weak inductive electron donation. rsc.org

Studies on substituted aniline radical cations confirm that electron-donating groups increase the stability of these intermediates. rsc.org The stability of the radical is crucial as it dictates the lifetime of the intermediate and its subsequent reaction pathways, whether it be coupling with another radical, reacting with a nucleophile, or participating in a polymerization chain. Aromatic amino acids, which share structural similarities, form stable radical cations by delocalizing charge and spin over the ring system. nih.gov

Catalytic Activity in Polymerization and Oxidation Processes

This compound, as a substituted aminophenol, is a potential substrate for metal-catalyzed oxidation reactions. Transition metal complexes, particularly those involving manganese (Mn) and copper (Cu), are known to catalyze the aerobic oxidation of aminophenols. nih.goviitkgp.ac.in These reactions often mimic the function of enzymes like phenoxazinone synthase. iitkgp.ac.inrsc.org

The general mechanism involves the formation of a complex-substrate aggregate, where the aminophenol coordinates to the metal center. nih.gov This is followed by an intramolecular electron transfer from the phenol to the metal ion (e.g., Mn³⁺ to Mn²⁺ or Cu²⁺ to Cu¹⁺), generating a phenoxyl radical intermediate and a reduced metal center. nih.govrsc.org This radical species is highly reactive and can undergo further oxidation or coupling reactions. In the presence of oxygen, the reduced metal center is re-oxidized, completing the catalytic cycle.

Studies on analogous compounds provide insight into potential catalytic systems. For example, various manganese(III) and copper(II) complexes with Schiff base ligands have proven effective in the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one. nih.govrsc.orgresearchgate.net The efficiency of these catalysts depends on factors like the coordination environment of the metal and the presence of labile groups that facilitate substrate binding. nih.gov

Table 1: Examples of Metal-Catalyzed Oxidation of Aminophenol Analogs

| Catalyst System | Substrate | Product | Reference |

|---|---|---|---|

| Mononuclear Copper(II) Complexes | o-Aminophenol | 2-Aminophenoxazin-3-one | rsc.org |

| Supramolecular Dimeric Mn(III) Complexes | o-Aminophenol | 2-Aminophenoxazin-3-one | nih.gov |

| Hetero-metallic Cu(II)-Mn(II) Complexes | o-Aminophenol | 2-Aminophenoxazin-3-one | researchgate.net |

The polymerization of phenolic compounds can be catalyzed by mineral surfaces, particularly clays (B1170129) like montmorillonite (B579905). cambridge.org These surfaces can facilitate oxidative coupling reactions. Research on 2,6-dimethylphenol (B121312), a close structural analog, has shown that it undergoes irreversible sorption and transformation on montmorillonite clay surfaces, with the extent of the reaction depending on the exchangeable cations (e.g., Fe³⁺, Al³⁺, Cu²⁺). cambridge.org

The mechanism is believed to involve the formation of radical cations. The acidic sites or redox-active transition metal ions on the clay surface can act as electron acceptors, oxidizing the phenol molecule to a radical cation. These radical intermediates can then couple to form dimers and higher oligomers. The porous structure and high surface area of clays provide a matrix for these reactions to occur. The modification of clay surfaces with organic compounds can further enhance their ability to adsorb and transform phenols. mdpi.comresearchgate.net The presence of the electron-donating amino group in this compound would likely make it even more susceptible to this type of surface-catalyzed oxidative polymerization compared to 2,6-dimethylphenol. This process is relevant in environmental chemistry and for the synthesis of functional polymers. nih.gov

Advanced Analytical Characterization and Quantification of 3 Amino 2,6 Dimethylphenol

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Amino-2,6-dimethylphenol and monitoring the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy : In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons would be observed. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups, as well as the methyl substituents. The protons of the two methyl groups are chemically equivalent and would therefore appear as a single, sharp peak. The amino group protons may appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the two equivalent methyl carbons, the aromatic carbons directly bonded to the amino, hydroxyl, and methyl groups, and the remaining aromatic carbons. The chemical shifts in ¹³C-NMR are also indicative of the electronic environment of each carbon atom. Discrepancies in NMR data can sometimes arise due to tautomerism or solvent effects, and using different deuterated solvents like DMSO-d₆ or CDCl₃ can help in stabilizing protonation states for clearer analysis.

A representative, though not specific to this compound, table of expected chemical shifts is provided below for illustrative purposes.

| Proton/Carbon Type | Expected Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.2 |

| Aromatic Protons (Ar-H) | ~6.5 - 7.0 |

| Amino Protons (-NH₂) | Variable, broad |

| Phenolic Proton (-OH) | Variable, broad |

| Methyl Carbons (-CH₃) | ~15 - 20 |

| Aromatic Carbons (C-N, C-O) | ~140 - 155 |

| Aromatic Carbons (C-C, C-H) | ~115 - 130 |

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹. A broad absorption band corresponding to the hydroxyl (-OH) group stretch is also expected. Aromatic C-H stretching vibrations are generally observed around 3000–3100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for monitoring reactions such as the nitration of 2,6-dimethylphenol (B121312) to its nitro derivative, a precursor in the synthesis of this compound. The nitrated intermediate, 4-nitro-2,6-dimethylphenol, exhibits a maximum absorbance (λmax) at 315 nm. The electronic absorption spectrum of this compound itself is influenced by the electronic transitions of the substituted benzene (B151609) ring.

| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber/Wavelength |

| Infrared (IR) | Amino (-NH₂) stretch | 3300–3500 cm⁻¹ |

| Infrared (IR) | Aromatic C-H stretch | 3000–3100 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | λmax of 4-nitro-2,6-dimethylphenol | 315 nm |

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for identifying impurities.

Mass Spectrometry (MS) : In its simplest form, MS provides the molecular weight of the compound, which for this compound is 137.18 g/mol . This technique is also instrumental in monitoring for impurities, such as quinone byproducts that can form during oxidation reactions.

Tandem MS (LC-MS/MS, ESI-MS) : When coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) becomes a highly sensitive and selective method for both quantification and structural elucidation. researchgate.netnationalmaglab.orgwikipedia.org Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, allowing for the detection of the molecular ion. europa.eu In a European Commission report, LC/MS was used to detect an unknown impurity with a molecular weight of 259 g/mol in batches of this compound. europa.eu

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. bhu.ac.inwikipedia.org In the context of this compound, ESR is particularly valuable for studying oxidation reactions where paramagnetic intermediates like semiquinone radicals may be formed. uni-frankfurt.de The detection of these transient species can provide crucial insights into the reaction mechanism. cytothesis.us

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of this compound. Purity levels exceeding 99.7% are often confirmed using HPLC with UV detection at wavelengths of 210 nm and 254 nm. A common reverse-phase (RP) HPLC method utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, formic acid is often substituted for phosphoric acid. sielc.com HPLC is also crucial for monitoring impurities, including various isomers and related compounds. europa.eu

Derivatization for Enhanced Detection : For trace analysis, this compound can be derivatized to enhance its detectability. For instance, reaction with hypochlorous acid to form chlorinated derivatives, followed by the addition of iodide ions to generate iodinated products, allows for highly sensitive dual detection with limits of detection in the range of 0.009–0.011 mg/L.

The table below summarizes the purity data for several batches of this compound as determined by HPLC. europa.eu

| Batch Number | HPLC Purity at 210 nm (%) | HPLC Purity at 254 nm (%) | HPLC Purity at 280 nm (%) |

| 20110901 | 99.74 | 99.88 | 99.64 |

| 20110902 | 99.71 | 99.91 | 99.49 |

| 20110903 | 99.71 | 99.87 | 99.58 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of this compound. Reverse-phase (RP) HPLC is a common mode employed for its separation. sielc.com A typical RP-HPLC method may utilize a C18 column to isolate the compound. For instance, one method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com

UV detection is standard for quantifying this compound, with monitoring wavelengths often set at 210 nm, 254 nm, and 280 nm. europa.eu Using such HPLC methods, the purity of different batches of this compound has been consistently determined to be high. For the analysis of aminophenol isomers in matrices like river water, a mixed-mode stationary phase combining SCX and C18 has been used effectively. nih.govresearchgate.net This approach employed a mobile phase of aqueous phosphate (B84403) buffer (pH 4.85) and methanol (B129727) (85:15 v/v) with UV detection at 285 nm. researchgate.net

The following table summarizes purity data from several batches of this compound as determined by HPLC, demonstrating the method's reliability for quality control.

Table 1: HPLC Purity Analysis of this compound Batches

| Batch Number | Purity at 210 nm (%) | Purity at 254 nm (%) | Purity at 280 nm (%) |

|---|---|---|---|

| 20110901 | 99.74 | 99.88 | 99.64 |

| 20110902 | 99.71 | 99.91 | 99.49 |

| 20110903 | 99.71 | 99.87 | 99.58 |

Data sourced from Certificates of Analysis. europa.eu

Gas Chromatography (GC/FID) for Phenolic Analysis

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used technique for the analysis of phenolic compounds. luciditysystems.commdpi.com U.S. EPA Method 8041A, for example, outlines the analysis of underivatized phenols by GC/FID using a fused-silica, open-tubular wide-bore column, which offers superior resolution and sensitivity compared to packed columns. epa.gov This method is suitable for a range of phenolic compounds, including those structurally similar to this compound. luciditysystems.comepa.gov

The GC-FID technique is effective for detecting alkylated phenols. mdpi.com While direct application on this compound is not extensively detailed, the methodology is well-established for the broader class of phenolic compounds. The analysis involves extracting the analytes from the sample, followed by direct injection into the GC system. epa.gov A dual-column approach, using two columns of different polarities, can be employed to confirm the identity of the detected compounds. epa.gov

Table 2: Examples of Phenolic Compounds Analyzed by GC-FID (EPA Method 604)

| Compound |

|---|

| Phenol (B47542) |

| 2-Chlorophenol |

| 2-Nitrophenol |

| 2,4-Dimethylphenol |

| 2,4-Dichlorophenol |

| 4-Chloro-3-methylphenol |

| 2,4,6-Trichlorophenol |

| Pentachlorophenol |

This list represents a selection of phenols commonly analyzed by this method. luciditysystems.com

Solid-Phase Extraction (SPE) for Matrix Isolation

When analyzing this compound in complex samples such as wastewater or biological fluids, sample preparation is a critical step to remove interfering substances. chromatographyonline.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose, serving to isolate the analyte and purify the sample matrix. chromatographyonline.comscribd.com The general SPE process follows a "bind and elute" strategy. libretexts.org This involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the retained analyte with a suitable solvent. scribd.comlibretexts.org

For this compound, C18 cartridges are a common choice for SPE. The C18 sorbent retains the analyte through hydrophobic interactions while allowing more polar interfering components to pass through. libretexts.org In other applications involving similar compounds like aminophenols, Oasis WAX (Weak Anion Exchange) cartridges have also proven effective for sample clean-up and pre-concentration from river water samples. nih.gov This pre-concentration aspect of SPE is particularly valuable for detecting analytes present at very low levels. chromatographyonline.com

Quantification Strategies in Complex Matrices

Mitigation of Matrix Interference (e.g., Organic Matter)

A significant challenge in quantifying this compound in environmental or biological samples is matrix interference. These matrices often contain a high load of organic matter and other compounds that can co-elute with the analyte or suppress the detector signal, leading to inaccurate results. chromatographyonline.com

Solid-Phase Extraction (SPE) is a primary strategy to mitigate these effects. By using a sorbent that selectively retains this compound (such as C18), it is possible to wash away the bulk of interfering substances before eluting the purified analyte. libretexts.org This sample clean-up step effectively reduces matrix interference, leading to a cleaner chromatogram and more reliable quantification. chromatographyonline.com The choice of SPE sorbent and elution solvents is optimized to maximize the removal of interferents while ensuring high recovery of the target analyte. nih.gov

Derivatization for Enhanced Detectability (e.g., Halogenation)

To improve the detection limits and chromatographic performance for trace analysis of this compound, a derivatization step can be employed. Derivatization is a chemical process that converts the analyte into a product with properties more suitable for a given analytical method. For phenolic compounds, this often involves converting them into less polar, more volatile, or more easily detectable forms. epa.gov

A specific strategy for this compound is halogenation, where it is converted into a more stable iodinated or chlorinated derivative. This enhances its detectability in chromatographic methods. A recommended two-step protocol involves reacting the compound first with hypochlorous acid to create chlorinated derivatives, followed by the addition of iodide ions to generate iodinated products. This derivatization scheme can significantly improve sensitivity, achieving limits of detection (LOD) in the range of 0.009–0.011 mg/L. For GC analysis of phenols in general, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) is also a common practice. epa.gov

Application of Internal Standards (e.g., Deuterated Analogs)

For the most accurate and precise quantification, especially when dealing with multi-step sample preparation procedures, the use of an internal standard (IS) is essential. scioninstruments.comchromatographyonline.com An internal standard is a compound with similar chemical properties to the analyte, which is added in a known quantity to every sample before processing. scioninstruments.com By calculating the ratio of the analyte's response to the internal standard's response, variations from sample loss during preparation or injection volume inconsistencies can be corrected. scioninstruments.comchromatographyonline.com

The ideal internal standard behaves almost identically to the analyte during extraction and analysis. scioninstruments.com For this reason, isotopically labeled analogs of the analyte are considered the gold standard. For the quantification of this compound, a deuterated analog such as d4-3-amino-2,6-dimethylphenol is a highly effective internal standard, particularly for methods involving LC-MS/MS. Other examples for related compounds include the use of N-propionyl-p-aminophenol as an internal standard for acetaminophen (B1664979) analysis. nih.gov The use of an internal standard improves the precision and accuracy of the method, which is critical for reliable results in complex matrices. chromatographyonline.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetaminophen |

| d4-3-amino-2,6-dimethylphenol |

| Diazomethane |

| Formic Acid |

| Hypochlorous Acid |

| Methanol |

| N-propionyl-p-aminophenol |

| Pentafluorobenzyl bromide (PFBBr) |

| Phenol |

| 2-Chlorophenol |

| 2,4-Dichlorophenol |

| 2,4-Dimethylphenol |

| 2-Nitrophenol |

| 4-Chloro-3-methylphenol |

| 2,4,6-Trichlorophenol |

| Pentachlorophenol |

| Phosphoric Acid |

Computational Chemistry and Theoretical Studies on 3 Amino 2,6 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the study of electronic structures and properties of molecules. Its balance of computational cost and accuracy makes it particularly suitable for investigating medium-sized organic molecules like 3-Amino-2,6-dimethylphenol. DFT calculations can elucidate a wide range of molecular attributes, from the distribution of electrons to the prediction of chemical reactivity.

Electronic Structure Analysis

The electronic structure of this compound is fundamental to understanding its chemical behavior. DFT calculations are employed to determine the molecule's geometry and the distribution of its electron density. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Studies on similar ortho-substituted phenols have shown that substituents can significantly influence the electron distribution in the σ-bonds and the natural charge on the constituent atoms. researchgate.net For instance, the delocalization of non-bonding electrons from the amino and hydroxyl groups onto the phenyl ring can be quantified, providing insights into the molecule's stability and reactivity. researchgate.net

Reactivity Prediction and Reaction Pathway Modeling

DFT calculations are a cornerstone in predicting the reactivity of molecules and modeling potential reaction pathways. By analyzing various molecular descriptors derived from DFT, researchers can identify the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity.

For substituted phenols, the location and nature of substituents have a marked effect on the HOMO and LUMO energy levels and their spatial distribution. researchgate.net In this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The precise locations of the HOMO and LUMO can indicate the most reactive sites for various chemical transformations.

HOMO Localization and Deprotonation Energy Assessments

The localization of the Highest Occupied Molecular Orbital (HOMO) is a critical factor in determining the site of electrophilic attack and the antioxidant properties of phenolic compounds. ijesi.org For this compound, the HOMO is anticipated to be localized primarily on the aromatic ring, with significant contributions from the electron-rich amino and hydroxyl groups. The specific atoms with the highest HOMO density are the most likely to be involved in electron-donating interactions.

Deprotonation energy, specifically the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, is a key descriptor for the radical scavenging activity of antioxidants. ijesi.org DFT calculations can provide accurate estimations of O-H BDE. ijesi.org The presence of electron-donating groups, such as the amino group, generally lowers the O-H BDE, making it easier for the phenol (B47542) to donate a hydrogen atom to quench free radicals. ijesi.orgmdpi.com Conversely, the position of the substituents is crucial; studies on substituted phenols have shown that electron-donating groups at the ortho and para positions have a more pronounced effect on lowering the BDE compared to those at the meta position. ijesi.org

Below is an illustrative table of how DFT-calculated O-H Bond Dissociation Enthalpies (BDEs) might vary with different substituents on a phenol ring, based on general chemical principles observed in research. ijesi.orgmdpi.com

| Compound | Substituent | Position | Calculated O-H BDE (kcal/mol) |

| Phenol | -H | - | ~87.5 |

| p-Cresol | -CH3 | para | ~86.0 |

| p-Aminophenol | -NH2 | para | ~77.9 |

| p-Nitrophenol | -NO2 | para | ~91.7 |

Note: These are representative values from literature for similar compounds and are intended for illustrative purposes. Specific calculations for this compound would be required for precise values.

Quantum Chemical Approaches to Vibrational Properties

Quantum chemical calculations are also instrumental in understanding the vibrational properties of molecules. Theoretical vibrational spectra, obtained through methods like DFT, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

The calculation of vibrational frequencies is typically performed after the molecular geometry has been optimized to its energetic minimum. The resulting theoretical spectrum provides a set of frequencies and their corresponding intensities, which correlate to specific molecular motions such as stretching, bending, and torsional vibrations.

While no specific vibrational analysis for this compound is readily available in the literature, the methodology would involve calculating the harmonic vibrational frequencies at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. Such an analysis would allow for the definitive assignment of the vibrational bands observed in the experimental IR and Raman spectra of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. Current time information in Edmonton, CA.mdpi.com For phenolic compounds, QSAR models are frequently developed to predict their antioxidant activity. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known activities is chosen. For predicting the antioxidant activity of this compound, a dataset of various substituted phenols and their experimentally determined antioxidant capacities would be used. nih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors. researchgate.net Quantum chemical descriptors derived from DFT, such as HOMO and LUMO energies, dipole moment, and various reactivity indices, are often crucial for building accurate models. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a model that correlates the descriptors with the observed activity. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. Current time information in Edmonton, CA.mdpi.com

For phenolic antioxidants, QSAR studies have shown that descriptors related to the ease of hydrogen atom donation from the hydroxyl group, such as the O-H BDE, and the stability of the resulting phenoxyl radical are of paramount importance. ijesi.org The number and position of hydroxyl groups, as well as other substituents, are also critical descriptors. nih.gov A QSAR model for phenolic compounds could be used to predict the antioxidant potential of this compound based on its calculated molecular descriptors.

The following table illustrates the types of descriptors commonly used in QSAR models for phenolic antioxidants.

| Descriptor Type | Examples | Relevance to Antioxidant Activity |

| Quantum Chemical | HOMO Energy, LUMO Energy, O-H BDE, Ionization Potential | Relate to electron-donating ability and ease of hydrogen abstraction. |

| Constitutional | Molecular Weight, Number of -OH groups | Basic molecular properties that can influence activity. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

| Physicochemical | LogP (lipophilicity) | Influences the ability of the antioxidant to act in different biological environments. |

Research Applications and Derived Chemical Entities of 3 Amino 2,6 Dimethylphenol

Applications in Organic Synthesis and Material Science

The structural characteristics of 3-Amino-2,6-dimethylphenol make it a useful intermediate in the synthesis of more complex molecules and materials. srdpharma.comchemicalbook.com

Intermediate in Specialty Chemical Synthesis

This compound is recognized as a key intermediate for various organic syntheses. srdpharma.comchemicalbook.com The presence of both an amine (–NH₂) and a hydroxyl (–OH) group allows for selective reactions at either site, enabling the construction of diverse molecular architectures. For instance, the broader class of aminophenols is crucial for creating a range of specialty chemicals. The related compound, 2,6-dimethylphenol (B121312), can be converted into 2,6-dimethylaniline (B139824) through a process of amination, demonstrating how the dimethylphenol backbone is used to synthesize valuable aromatic amines. google.com The amino group on this compound provides a pre-installed functional handle for creating derivatives used in proteomics and other biochemical research areas. scbt.com

Precursor for Advanced Polymer Materials (e.g., Poly(2,6-dimethyl-1,4-phenylene ether))

Poly(2,6-dimethyl-1,4-phenylene ether), also known as polyphenylene oxide (PPO), is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. rsc.org PPO is typically synthesized through the oxidative coupling of its monomer precursor, 2,6-dimethylphenol. google.comsigmaaldrich.com

This compound serves as a functionalized version of this monomer. By incorporating it into the polymerization process, chemists can introduce reactive amino groups into the PPO polymer backbone. These amino groups can then be used for:

Post-polymerization modification: Attaching other functional molecules or polymer chains to tailor the material's properties.

Improving adhesion: Enhancing the compatibility and bonding of the polymer with other materials in blends or composites.

Altering solubility and processing characteristics: Modifying the polymer's physical properties for specific applications.

Research into modifying PPO with functional moieties, such as those containing amine functionalities, is an active area aimed at developing new materials for applications like anion exchange membranes. rsc.org

Role in Chemical Dye Development and Coupling Reactions

This compound is utilized as a component in the formulation of hair dyes. biosynth.comthegoodscentscompany.com Specifically, it functions as a coupler in oxidative hair dye systems. In this process, the dye formulation typically contains primary intermediates (like p-phenylenediamine (B122844) or p-aminophenol), couplers, and an oxidizing agent, most commonly hydrogen peroxide. europa.eu

The amino group of this compound is reactive and participates in the coupling reaction with the oxidized primary intermediate. This reaction forms larger, stable dye molecules that are trapped within the hair shaft, resulting in a long-lasting color. The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated its use in oxidative hair dye formulations, specifying a maximum on-head concentration of 2.0%. europa.eu

Biochemical and Medicinal Chemistry Research

The compound is also employed in biochemical and medicinal chemistry research, where its structure can be used to investigate biological processes and develop new analytical tools. scbt.com

Enzyme Inhibition Mechanism Investigations

This compound and related structures are used to study enzyme mechanisms. Research has shown that the compound can influence the production of oxidant enzymes. biosynth.com Furthermore, the core structure, 2,6-dimethylphenol, is a known substrate for certain enzymes. For example, a two-component 2,6-dimethylphenol monooxygenase, MpdAB, has been characterized, which catalyzes the para-hydroxylation of 2,6-dimethylphenol. nih.gov By using derivatives like this compound, researchers can investigate how different substituents on the phenol (B47542) ring affect enzyme binding, activity, and reaction mechanisms, providing insights into enzymatic pathways and potential inhibition strategies.

Applications in Biochemical Assay Development

A biochemical assay is a laboratory procedure used to detect, quantify, or study the activity of a biological substance, such as an enzyme. This compound's ability to participate in reactions that produce a detectable change (e.g., color formation in dye coupling) makes it a candidate for developing new assays. Its interaction with enzymes can be harnessed to create chromogenic substrates, where enzymatic activity results in a colored product that can be easily measured. biosynth.com

The development of reliable analytical methods is essential for such applications. Methods for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) have been established, allowing for its precise separation and quantification in various mixtures. sielc.com This analytical capability is fundamental for its use in developing and validating quantitative biochemical assays. sielc.com

Exploration of Antimicrobial Properties

Following a comprehensive review of available scientific literature, no specific studies detailing the inherent antimicrobial, antibacterial, or antifungal properties of this compound could be identified. While the compound is used in formulations that may contain antimicrobial agents, evidence does not attribute these properties directly to this compound itself. researchgate.neteuropa.eugoogleapis.comgoogle.com

Studies on Anticancer Activity and Apoptosis Induction

A thorough search of research databases and patent literature did not yield studies demonstrating direct anticancer or apoptosis-inducing activity for this compound. The compound's use has been noted as a starting reagent in the multi-step synthesis of more complex molecules that are, in turn, investigated for therapeutic properties, but direct biological activity in this context is not described. googleapis.com

Building Block for Pharmaceutical Compound Synthesis

This compound is recognized as a useful chemical intermediate and organic building block in synthetic chemistry. smolecule.comlgcstandards.com Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile reagent for constructing more complex molecules.

The compound serves as a precursor in the synthesis of various chemical entities, including methoxymethyl and dihydroxynaphthalene derivatives. Its utility is further demonstrated in patent literature, where it is employed as a starting material in the synthesis of complex heterocyclic compounds. For instance, it has been used in the preparation of a pyrrolopyridine derivative, highlighting its role in the generation of novel molecular scaffolds for further investigation. googleapis.com

Table 1: Example of a Compound Synthesized Using this compound

| Starting Material | Resulting Compound Name | Application Context |

|---|

Biocatalytic Approaches to Precursor Synthesis (e.g., Vitamin E Precursors)

No information was found in the reviewed literature regarding the use of biocatalytic methods for the synthesis of this compound or its application as a precursor in the biocatalytic synthesis of Vitamin E.

Proteomics Research

A review of available research did not indicate any specific applications of this compound within the field of proteomics research.

Environmental Research Contexts

Analysis of Trace Compounds in Environmental Samples

This compound is recognized as a compound of interest in the context of environmental monitoring. Its inclusion in lists related to the European Union's Water Framework Directive indicates regulatory concern over its potential presence in ground, surface, and drinking water. lookchem.comgoogle.com

The monitoring of such compounds in the environment necessitates the availability of high-purity reference standards for accurate analytical testing. Chemical suppliers provide certified reference materials of this compound specifically for use in environmental and food analysis, underscoring its relevance in this field. lgcstandards.comlgcstandards.com While specific analytical methods for its detection in environmental matrices like water or soil were not detailed in the reviewed results, its status as a monitored substance implies that techniques such as liquid chromatography are employed for its quantification. The percutaneous absorption of the compound has been studied using liquid scintillation counting, a technique used for quantitative analysis. europa.eu

Microbial Degradation and Bioremediation Studies of Related Phenols

While specific microbial degradation studies on this compound are not extensively documented, research on related aminophenolic and dimethylphenolic structures provides significant insight into potential bioremediation pathways. Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds, which are often environmental pollutants. usda.gov The degradation of these compounds is a critical area of research for environmental detoxification.

Several microorganisms have been identified for their ability to degrade phenolic compounds. For example, various species of Pseudomonas, Penicillium, Flavobacterium, Dokdonella, Ensifer, and Delftia have been linked to the degradation of paracetamol (N-acetyl-p-aminophenol), a widely consumed drug that is structurally related to aminophenols. nih.gov The degradation of paracetamol often proceeds through the formation of 4-aminophenol (B1666318). nih.govnih.gov Studies with Pseudomonas sp. have shown that it can degrade paracetamol, first converting it to 4-aminophenol and then potentially to hydroquinone. nih.gov

The enzymatic breakdown of such compounds often involves a series of steps catalyzed by specific enzymes. Amidase enzymes are crucial for the initial step in paracetamol degradation, cleaving the amide bond to produce p-aminophenol. nih.gov Subsequently, deaminase and dioxygenase enzymes are believed to be responsible for the degradation of the resulting aromatic amine intermediates. nih.gov Similarly, the degradation of 2-aminophenol (B121084) by Pseudomonas sp. involves specific bacterial pathways. researchgate.net The reduction of azo dyes, another class of related pollutants, to aromatic amines is often carried out by microorganisms under anaerobic conditions using enzymes like azoreductase. researchgate.net These findings suggest that microorganisms capable of degrading other aminophenols could potentially be adapted or found to degrade this compound, likely through hydroxylation and ring-cleavage mechanisms common to aerobic degradation pathways of aromatic compounds.

Table 1: Microbial Degradation of Related Phenolic Compounds

| Related Compound | Microorganism(s) | Key Enzymes/Pathways | Intermediate/Product | Source |

|---|---|---|---|---|

| Paracetamol (N-acetyl-p-aminophenol) | Pseudomonas sp., Penicillium sp., Flavobacterium sp. | Amidase, Deaminase, Dioxygenase | 4-Aminophenol, Hydroquinone | nih.gov, nih.gov |

| 2-Aminophenol | Pseudomonas sp., Acinetobacter calcoaceticus | Benzoxazolinone cleavage | Phenoxazinone | researchgate.net |

| Azo Dyes | Various bacteria (e.g., Lactococcus lactis) | Azoreductase, Oxidoreductase | Aromatic amines | researchgate.net |

Design and Synthesis of Novel Derivatives

The chemical structure of this compound, featuring hydroxyl, amino, and methyl groups on a benzene (B151609) ring, makes it a versatile precursor for synthesizing a variety of novel derivatives. These functional groups serve as reaction sites for electrophilic substitution, condensation, and diazotization-coupling reactions.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the strong activating and ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH₂) groups. The two methyl (-CH₃) groups also contribute to activating the ring. The positions for substitution (e.g., halogenation, nitration, sulfonation) would be directed by these groups, primarily to the positions ortho and para to the powerful -OH and -NH₂ activators.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using standard halogenating agents. The high activation of the ring suggests that mild conditions would be required to prevent poly-substitution.

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The position of nitration would be influenced by the existing activating groups.

Sulfonation: Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically performed with fuming sulfuric acid and is often reversible.

The synthesis of related functionalized phenols, such as 4-tert-butyl-2,6-dimethylphenol, involves multi-step processes including alkylation, hydroxymethylation, and reduction, demonstrating the modification of phenolic rings. google.com

Table 2: General Synthesis of Functionalized Phenolic Derivatives

| Reaction | Typical Reagents | General Conditions |

|---|---|---|

| Halogenation | X₂ (Cl₂, Br₂) in a solvent like CCl₄ or acetic acid | Often proceeds at room temperature, may not require a catalyst due to high ring activation. |

| Nitration | Concentrated HNO₃ and H₂SO₄ | Carefully controlled low temperatures are required to manage the reaction's exothermic nature and selectivity. |

| Sulfonation | Fuming H₂SO₄ (oleum) | Heating is typically required to drive the reaction to completion. |

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govchemmethod.com The amino group of this compound can readily react with various carbonyl compounds to yield the corresponding Schiff bases.

The general synthesis involves refluxing equimolar amounts of the aminophenol and the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695). nih.govrsc.org A catalytic amount of acid or base can sometimes be used to facilitate the reaction. semanticscholar.org The resulting Schiff base derivatives of this compound would feature an imine linkage and could be used as valuable intermediates or as ligands for forming metal complexes. nih.govresearchgate.net An efficient method for synthesizing Schiff bases from aminophenols involves their reaction with 1,3-bis(dimethylamino)-trimethinium salts in refluxing ethanol with triethylamine (B128534) as a base. nih.govrsc.org

Azo-Schiff base ligands are complex molecules that combine the structural features of both azo dyes (-N=N-) and Schiff bases (-C=N-). chemmethod.comchemmethod.com The synthesis of such a ligand using this compound would typically involve a two-step process.

Diazotization and Azo Coupling: The primary amino group of this compound is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C). chemmethod.comchemmethod.com This diazonium salt is then coupled with another aromatic compound, such as a phenol or naphthol derivative, under alkaline conditions to form an azo compound. chemmethod.com

Schiff Base Condensation: The resulting azo compound, which would still contain the phenolic hydroxyl group and potentially another reactive site, could then undergo a condensation reaction with an appropriate amine or carbonyl compound to form the final Azo-Schiff base ligand. chemmethod.comroyalliteglobal.com

These Azo-Schiff base ligands are excellent chelating agents due to the presence of multiple donor atoms (N from the azo and azomethine groups, and O from the phenolic group). royalliteglobal.com They can coordinate with a wide range of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. chemmethod.comroyalliteglobal.com The synthesis of these complexes is generally achieved by reacting the ligand with a metal salt (e.g., acetate (B1210297) or chloride salt) in a solvent like ethanol or DMSO, often with heating. nih.govchemmethod.com The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. royalliteglobal.com

Table 3: Characteristics of Azo-Schiff Base Metal Complexes

| Metal Ion | Typical M:L Ratio | Coordination Sites | Common Geometry | Source |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | 1:2 | Phenolic Oxygen, Azomethine Nitrogen, Azo Nitrogen | Octahedral | chemmethod.com, royalliteglobal.com |

| Zn(II), Cd(II) | 1:2 | Phenolic Oxygen, Azomethine Nitrogen, Azo Nitrogen | Octahedral | royalliteglobal.com |

| Pt(II), Au(III) | 1:2 | Phenolic Oxygen, Azomethine Nitrogen, Azo Nitrogen | Square Planar | royalliteglobal.com |

Current Limitations and Future Research Directions

Methodological Challenges in Analysis and Synthesis

The synthesis of aminophenols, including 3-Amino-2,6-dimethylphenol, can present challenges related to achieving high selectivity and yield. For instance, the amination of hydroxy aromatics to produce the corresponding aromatic amine often requires high temperatures (200°-400°C) and the presence of specific catalysts and reaction media. google.com The formation of byproducts can complicate purification processes, making the isolation of the desired isomer in high purity a significant hurdle. One of the key challenges in the production of related compounds like 2,6-xylenol is the similarity in boiling points with other isomers and related compounds, which complicates separation. wikipedia.org

From an analytical perspective, while methods like reverse-phase high-performance liquid chromatography (HPLC) can be used for the analysis of this compound, developing robust and efficient methods for routine analysis and impurity profiling remains an area of focus. sielc.com A submitted dossier for the use of this compound in hair dye formulations highlighted the presence of unknown impurities, underscoring the analytical challenges in characterizing the compound and its potential degradation products thoroughly. europa.eu The development of analytical methods that are compatible with mass spectrometry (MS) is crucial for the identification of such impurities. sielc.comeuropa.eu

| Challenge Area | Specific Issues | Potential Impact |

| Synthesis | High reaction temperatures, catalyst stability, byproduct formation, isomer separation. google.comwikipedia.org | Increased production costs, lower yields, and difficulties in achieving high purity. |

| Analysis | Detection and identification of impurities, method development for complex matrices. sielc.comeuropa.eu | Incomplete characterization of the final product, potential for unknown substances in formulations. |

Advancements in Catalytic Efficiency and Selectivity

Significant research efforts are directed towards improving the catalytic processes for the synthesis of substituted phenols and anilines. For the synthesis of the related compound 2,6-xylenol, iron-chromium mixed oxide catalysts have been investigated to improve selectivity. google.com In the amination of hydroxy aromatics, palladium on a support like charcoal has been identified as a highly effective catalyst, providing superior results compared to other Group VIII metals. google.com

| Catalyst System | Target Reaction | Key Advancements |

| Iron-chromium mixed oxide | Phenol (B47542) methylation to 2,6-xylenol | Improved selectivity. google.com |

| Palladium on charcoal | Amination of hydroxy aromatics | Superior catalytic activity. google.com |

| Fe, In, Cr, Si, K composite | Gas-phase synthesis of 2,6-xylenol | High conversion and selectivity at lower temperatures. google.com |

| Palladium/Palladium-Platinum on carbon | Reduction of 3-amino-2-cyclohexene-1-one | Efficient for aminophenol synthesis. google.com |

Deeper Understanding of Reaction Mechanisms

A more profound comprehension of the reaction mechanisms governing the synthesis of this compound is essential for optimizing reaction conditions and catalyst design. The synthesis of related aminophenols can proceed through various pathways. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen is a mechanism for introducing an amino group into an activated aromatic ring. researchgate.net This reaction involves the replacement of a hydrogen atom with a nucleophile, facilitated by a leaving group on the nucleophilic species. researchgate.net

In the context of catalytic amination, the reaction of 2,6-dimethylphenol (B121312) with ammonia (B1221849) in the presence of a hydrogen transfer catalyst like palladium involves the formation of a cyclohexanone (B45756) intermediate. google.com A deeper understanding of the kinetics and thermodynamics of such intermediate steps is crucial for maximizing the yield of the desired amine. Furthermore, electrochemical methods are emerging as a powerful tool for studying and carrying out reactions like the dehydrogenative cyclocondensation of o-aminophenols, where mechanistic studies indicate the involvement of radical intermediates generated via an electrochemically produced catalyst. rsc.org Investigating the precise roles of reactants, catalysts, and intermediates at a molecular level will pave the way for more controlled and efficient synthetic strategies.